Cas no 51820-82-7 (2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)-)
![2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)- structure](https://ko.kuujia.com/scimg/cas/51820-82-7x500.png)
51820-82-7 structure
상품 이름:2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)-
2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)- 화학적 및 물리적 성질
이름 및 식별자
-
- 2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)-
- 2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl e
- rel-(+)-Methyl (3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-2H,6H-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylate
- CHEMBL519742
- Allamandin
- NSC 251690
- 51820-82-7
- Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate
- 2H,6H-1,4,5-Trioxadicyclopent(a,hi)indene-7-carboxylic acid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester, (3E,3aalpha,4abeta,6beta,7alpha,7abeta,9aR*,9bbeta)-
- DTXSID501099908
-
- 인치: InChI=1S/C15H16O7/c1-3-6-10-15(22-11(6)16)5-4-7-8(12(17)19-2)13(18)21-14(20-10)9(7)15/h3-5,7-10,13-14,18H,1-2H3/b6-3+/t7-,8-,9-,10+,13+,14+,15+/m0/s1
- InChIKey: UEOKCUGZTJHPBW-FNIPEDCFSA-N
- 미소: CC=C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O
계산된 속성
- 정밀분자량: 308.08960285g/mol
- 동위원소 질량: 308.08960285g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 7
- 중원자 수량: 22
- 회전 가능한 화학 키 수량: 2
- 복잡도: 609
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 7
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.5
- 토폴로지 분자 극성 표면적: 91.3Ų
2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)- 관련 문헌
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
51820-82-7 (2H,6H-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,4a,7,7a,9b-hexahydro-6-hydroxy-2-oxo-, methyl ester,(3E,3aR,4aR,6R,7R,7aR,9aR,9bR)-rel-(+)-) 관련 제품
- 923721-84-0(Methanone, 1-piperazinyl[4-(1H-tetrazol-1-yl)phenyl]-)
- 1500335-91-0(Benzene, 1,4-dibromo-2-(chloromethoxy)-5-methoxy-)
- 1705071-45-9(2-(5-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine)
- 5395-89-1(2-methanesulfonylbenzaldehyde)
- 2098128-98-2(4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride)
- 892593-43-0(N,N-Dimethyl-4-[(prop-2-enylamino)methyl]aniline)
- 16143-79-6(Direct Blue 76 (Technical Grade))
- 1401003-93-7(tert-butyl N-(2-hydroxy-2-phenylpropyl)carbamate)
- 2034327-85-8(N-{5-(pyridin-3-yl)sulfamoyl-1,3-thiazol-2-yl}acetamide)
- 1879821-42-7(2-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline)
추천 공급업체
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량
